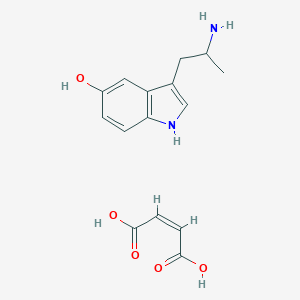

alpha-Methyl-5-hydroxytryptamine maleate

Description

The Serotonin (B10506) (5-Hydroxytryptamine, 5-HT) System in Physiological and Pathological Processes

Serotonin, also known as 5-hydroxytryptamine (5-HT), is a monoamine neurotransmitter that plays an integral role in a vast array of physiological functions in the human body. nih.govclevelandclinic.org It acts as a chemical messenger, carrying signals between nerve cells (neurons) in both the central and peripheral nervous systems. clevelandclinic.org While renowned for its influence on mood and behavior, the functions of the serotonergic system are far-reaching, encompassing the regulation of sleep, appetite, memory, learning, body temperature, and sexual behavior. clevelandclinic.orgwikipedia.org

Dysfunction within the serotonin system has been implicated in a variety of pathological conditions. A lack of sufficient serotonin is thought to be a contributing factor in the development of depression, anxiety, mania, and other health issues. clevelandclinic.orgnumberanalytics.com The system's complexity is highlighted by the diverse family of serotonin receptors, with at least 14 distinct subtypes identified, each with a unique distribution and signaling mechanism. This diversity allows serotonin to exert different and sometimes opposing effects in various tissues, contributing to its complex role in both health and disease.

Role of Selective Serotonin Receptor Agonists as Research Tools

The complexity of the serotonergic system, with its numerous receptor subtypes, presents a significant challenge to understanding the specific function of each component. This is where selective serotonin receptor agonists become invaluable research tools. medicalnewstoday.com An agonist is a compound that binds to a receptor and activates it, mimicking the action of the natural neurotransmitter, in this case, serotonin. wikipedia.org A selective agonist is designed to target and activate specific receptor subtypes while having minimal effect on others. medicalnewstoday.com

By using selective agonists, researchers can isolate and study the physiological and behavioral effects mediated by a single receptor subtype. This approach has been crucial in elucidating the roles of different 5-HT receptors in various processes. For example, selective agonists for the 5-HT2C receptor have been used in animal models to study appetite regulation and obesity, as activation of this receptor can decrease food intake. numberanalytics.comnih.gov Similarly, agonists targeting the 5-HT1A receptor have been investigated for their potential antidepressant and anti-anxiety effects. nih.gov

These pharmacological tools allow scientists to map the pathways and functions associated with each receptor, providing critical insights into the neural mechanisms underlying both normal physiology and various disorders. psychiatryonline.org The development and characterization of compounds with high selectivity for specific 5-HT receptors are fundamental to advancing the neuropharmacology of serotonin. nih.gov

Historical Context of α-Methyl-5-hydroxytryptamine Maleate (B1232345) in Serotonin Receptor Research

Alpha-Methyl-5-hydroxytryptamine (α-Me-5-HT), also known as α-methylserotonin, is a tryptamine (B22526) derivative closely related to serotonin itself. wikipedia.org As a synthetic compound, it was developed as a research tool to investigate the functions of the serotonin system. wikipedia.orgontosight.ai Historically, it has been characterized as a non-selective agonist at 5-HT2 receptors and has been used extensively in preclinical research to probe the effects of activating these receptors. wikipedia.org

The key value of α-methyl-5-hydroxytryptamine in research lies in its specific pattern of interaction with the various 5-HT receptor subtypes. Unlike the endogenous ligand serotonin, which activates a broad range of receptors, α-methyl-5-hydroxytryptamine shows a degree of selectivity that allows for more targeted investigations. For instance, it was identified as a potent agonist for 5-HT2 receptor subtypes. ontosight.ai However, further research revealed a more complex binding profile, showing that it also acts as a ligand at several 5-HT1 receptors. wikipedia.orgcaymanchem.com

An important characteristic of α-methyl-5-hydroxytryptamine is that it does not cross the blood-brain barrier efficiently due to its hydrophilic nature. wikipedia.orgwikipedia.org This property makes it particularly useful for studying the peripheral effects of serotonin receptor activation without the confounding influence of central nervous system effects when administered systemically. To study its central effects, researchers have utilized its prodrugs, such as α-methyl-L-tryptophan, which can enter the brain and are then converted into α-methyl-5-hydroxytryptamine. wikipedia.orgnih.gov

Detailed binding and functional assays have quantified its affinity and efficacy at various receptor subtypes, solidifying its role as a standard laboratory tool. While it is often described as a 5-HT2 agonist, it is more accurately classified as a non-selective agent with a distinct receptor interaction profile. wikipedia.org Some studies have also noted its ability to interact with other receptor systems, such as β2-adrenoceptors, at higher concentrations, a factor that must be considered when interpreting experimental results. nih.gov

Table 1: Binding Affinity of α-Methyl-5-hydroxytryptamine for Serotonin (5-HT) Receptor Subtypes Binding affinity is represented by the Ki value (in nM), which is the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Ki (nM) |

|---|---|

| 5-HT1A | 42 |

| 5-HT1B | 85 |

| 5-HT1D | 150 |

| 5-HT1E | >10,000 |

| 5-HT2A | 4.6 |

| 5-HT2C | 8.3 |

Data sourced from multiple references. caymanchem.comabcam.com

Table 2: Functional Potency of α-Methyl-5-hydroxytryptamine at 5-HT2 Receptor Subtypes Functional potency is represented by the EC50 value (in nM), which is the concentration of the agonist that produces 50% of the maximal response. A lower EC50 value indicates greater potency.

| Receptor Subtype | EC50 (nM) |

|---|---|

| 5-HT2A | 794 |

| 5-HT2B | 2.98 |

| 5-HT2C | 50.1 |

Data sourced from reference caymanchem.com.

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| alpha-Methyl-5-hydroxytryptamine | α-Me-5-HT, α-MS |

| 5-hydroxytryptamine | 5-HT, Serotonin |

Structure

2D Structure

Properties

IUPAC Name |

3-(2-aminopropyl)-1H-indol-5-ol;(Z)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.C4H4O4/c1-7(12)4-8-6-13-11-3-2-9(14)5-10(8)11;5-3(6)1-2-4(7)8/h2-3,5-7,13-14H,4,12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQNHFSXRABPJLP-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CNC2=C1C=C(C=C2)O)N.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CC1=CNC2=C1C=C(C=C2)O)N.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70432894 | |

| Record name | alpha-Methyl-5-hydroxytryptamine maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97469-12-0 | |

| Record name | alpha-Methyl-5-hydroxytryptamine maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Serotonin Receptor Binding and Functional Selectivity of α Methyl 5 Hydroxytryptamine Maleate

Overview of Serotonin (B10506) Receptor Subtypes and Their Classification

Serotonin, or 5-hydroxytryptamine (5-HT), is a crucial neurotransmitter that exerts its diverse physiological effects by interacting with a wide array of receptors. ontosight.ai These 5-HT receptors are broadly distributed throughout the central and peripheral nervous systems. wikipedia.org The classification of these receptors is based on their structural characteristics, signaling mechanisms, and pharmacological profiles. core.ac.uk

Currently, the 5-HT receptors are categorized into seven distinct families, designated 5-HT1 through 5-HT7. wikipedia.orgyoutube.com With the exception of the 5-HT3 receptor, all are G-protein coupled receptors (GPCRs) that trigger intracellular second messenger cascades, leading to either excitatory or inhibitory cellular responses. wikipedia.org The 5-HT3 receptor is unique within this superfamily as it functions as a ligand-gated ion channel. wikipedia.org

These families are further divided into various subtypes, each with specific tissue distributions and functional roles. youtube.com For instance, the 5-HT1 receptor family includes subtypes such as 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, and 5-HT1F, which are typically coupled to inhibitory G proteins (Gi/o) that decrease cellular levels of cyclic AMP. nih.gov In contrast, the 5-HT2 family, comprising 5-HT2A, 5-HT2B, and 5-HT2C subtypes, generally couples to Gq/11 proteins, leading to the activation of phospholipase C. nih.gov This complex and extensive receptor system allows for the precise and varied modulation of neuronal activity and physiological processes influenced by serotonin. wikipedia.org

Agonist Profile of α-Methyl-5-hydroxytryptamine Maleate (B1232345)

Alpha-methyl-5-hydroxytryptamine (α-Me-5-HT) is a synthetic tryptamine (B22526) derivative that functions as a non-selective agonist at various serotonin receptors. wikipedia.orgwikipedia.org Its interaction with these receptors has been characterized through extensive research, revealing a distinct profile of affinity and functional activity across different subtypes, particularly within the 5-HT1 and 5-HT2 families. wikipedia.orgnih.gov

Alpha-methyl-5-hydroxytryptamine demonstrates notable affinity for several subtypes within the 5-HT1 receptor family. Binding studies have shown that it interacts with 5-HT1A, 5-HT1B, 5-HT1C, and 5-HT1D receptors. nih.gov Specifically, the binding affinities (Ki), which indicate the concentration of the compound required to occupy 50% of the receptors, have been determined as 42 nM for 5-HT1A, 85 nM for 5-HT1B, and 150 nM for both 5-HT1C and 5-HT1D. nih.gov In stark contrast, it displays a very low affinity for the 5-HT1E receptor, with a Ki value greater than 10,000 nM, indicating a clear selectivity for the former subtypes over 5-HT1E. nih.gov This profile suggests that α-methyl-5-hydroxytryptamine can act as a ligand at multiple 5-HT1 receptor sites, with a preference for the 5-HT1A subtype over others in this family. wikipedia.orgnih.gov

Table 1: Binding Affinities (Ki) of α-Methyl-5-hydroxytryptamine at 5-HT1 Receptor Subtypes

The interaction of α-methyl-5-hydroxytryptamine with the 5-HT2 receptor family is particularly noteworthy, as it is often described as a 5-HT2 receptor agonist. nih.govnih.gov However, its affinity and functional potency vary significantly across the 5-HT2A, 5-HT2B, and 5-HT2C subtypes. In functional assays measuring phosphoinositide hydrolysis, α-methyl-5-HT acts as a potent, full agonist at the 5-HT2B receptor with an EC50 value of 4.1 nM. nih.gov Other studies report Ki values of 4.6 nM and 8.3 nM for human 5-HT2A and 5-HT2C receptors, respectively. abcam.com

It is important to note that the determined affinity for 5-HT2 sites can be influenced by the experimental conditions, particularly the radioligand used in binding assays. nih.gov For instance, α-methyl-5-hydroxytryptamine displays a high affinity (Ki = 3 nM) for 5-HT2 sites when labeled with [3H]DOB, but a much lower affinity (Ki = 880 nM) when [3H]ketanserin is used as the radioligand. nih.gov This highlights the compound's complex interactions with the different conformational states of the 5-HT2 receptor. nih.gov

Table 2: Binding and Functional Data of α-Methyl-5-hydroxytryptamine at 5-HT2 Receptor Subtypes

Based on its binding profile, α-methyl-5-hydroxytryptamine cannot be considered highly selective for a single receptor subtype. nih.gov It demonstrates a broad interaction with both 5-HT1 and 5-HT2 receptor families, leading to its characterization as a mixed 5-HT1/5-HT2 agonist. nih.gov

Within the 5-HT1 family, it shows selectivity for the 5-HT1A, 5-HT1B, 5-HT1C, and 5-HT1D subtypes over the 5-HT1E subtype. nih.gov In the 5-HT2 family, functional studies indicate it is a particularly potent agonist at the 5-HT2B receptor. nih.gov While it is often used as a tool to study 5-HT2 receptors, its significant affinity for 5-HT1 receptors necessitates careful interpretation of pharmacological studies. nih.govnih.gov The compound has also been identified as a potent agonist for 5-HT3 receptors. ontosight.ai Its activity at other 5-HT receptor families is less extensively documented in the available research.

Methodologies for Characterizing Receptor Binding and Activation

The determination of a compound's affinity for and activation of a receptor relies on established in vitro pharmacological techniques. These assays are fundamental for elucidating the molecular interactions between a ligand, such as α-methyl-5-hydroxytryptamine, and its target receptors.

Radioligand binding assays are considered a gold standard for quantifying the affinity of a ligand for a receptor. quizlet.comcreative-bioarray.com This technique utilizes a radioactive isotope (radioligand) to label a compound known to bind to the target receptor. quizlet.comwikipedia.org The principle involves measuring the amount of radioligand bound to a tissue preparation (e.g., brain homogenates or cells expressing the receptor of interest) at equilibrium. nih.govspringernature.com

There are several types of radioligand binding assays. Saturation assays involve incubating the tissue with increasing concentrations of a radioligand to determine the receptor density (Bmax) and the radioligand's dissociation constant (Kd), a measure of its affinity. creative-bioarray.comnih.gov

More commonly for characterizing unlabeled compounds like α-methyl-5-hydroxytryptamine, competition binding assays are employed. creative-bioarray.com In these experiments, a fixed concentration of a specific radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. creative-bioarray.com The unlabeled compound competes with the radioligand for binding to the receptor. nih.gov By measuring the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50 value), the binding affinity (Ki) of the test compound can be calculated. creative-bioarray.com

For studying serotonin receptors, various radioligands are used, such as [3H]ketanserin and [3H]DOB for 5-HT2 sites, and [3H]5-HT or [3H]mesulergine for other subtypes like 5-HT1C. nih.govresearchgate.net The choice of radioligand is critical, as it can influence the apparent affinity of the test compound. nih.gov

In Vitro Functional Assays for Receptor Agonism (e.g., EC50, pKi values)

Alpha-methyl-5-hydroxytryptamine (α-Me-5-HT) is a tryptamine derivative closely related to the neurotransmitter serotonin (5-HT) that functions as a non-selective serotonin receptor agonist. wikipedia.orgwikipedia.org Its activity has been characterized through various in vitro functional assays to determine its binding affinity and functional potency at different serotonin receptor subtypes. These studies reveal a distinct profile of selectivity, particularly within the 5-HT1 and 5-HT2 receptor families. wikipedia.orgcaymanchem.comnih.gov

Research findings indicate that α-methyl-5-hydroxytryptamine displays notable affinity for several 5-HT1 receptor subtypes. It binds to 5-HT1A, 5-HT1B, and 5-HT1D receptors with Ki values in the range of 40-150 nM. wikipedia.org Specific binding affinity studies have reported Ki values of 42 nM for 5-HT1A, 85 nM for 5-HT1B, and 150 nM for both 5-HT1C (an older classification now considered part of the 5-HT2C receptor family) and 5-HT1D receptors. caymanchem.comnih.gov In contrast, it demonstrates a very low affinity for the 5-HT1E receptor, with a Ki value greater than 10,000 nM. wikipedia.orgcaymanchem.comnih.gov

The compound is also a potent agonist at 5-HT2 receptors, though its affinity can vary depending on the experimental conditions, such as the radioligand used in binding assays. wikipedia.orgnih.gov For instance, studies on 5-HT2 sites have shown a low affinity (Ki = 880 nM) when using [3H]ketanserin as the radioligand, but a high affinity (Ki = 3 nM) with [3H]DOB. nih.gov This suggests that the pharmacological profile of α-Me-5-HT can be complex and may indicate interactions with different states of the receptor. nih.gov

Further investigation into the 5-HT2 receptor subfamily shows a clear selective preference. It is particularly selective for the 5-HT2B and 5-HT2C receptors over the 5-HT2A receptor. caymanchem.com Functional assays have determined EC50 values of 2.98 nM for 5-HT2B, 50.1 nM for 5-HT2C, and 794 nM for 5-HT2A, highlighting its potency at the 5-HT2B subtype. caymanchem.com Other studies focusing on human receptors have reported Ki values of 4.6 nM for 5-HT2A and 8.3 nM for 5-HT2C. Another report presents the binding affinity in terms of pKi values, which were 8.4, 6.1, and 7.3 for 5-HT2B, 5-HT2A, and 5-HT2C receptors, respectively, confirming its status as a selective 5-HT2B receptor agonist. tocris.com Electrophysiological studies have also demonstrated its agonist activity; in rat dorsal motor nucleus of the vagus neurons, α-methyl-5-HT mimicked the inward current induced by serotonin, an effect that was blocked by the 5-HT2A receptor antagonist ketanserin (B1673593). nih.gov

The following tables summarize the binding affinity (Ki/pKi) and functional potency (EC50) data from various in vitro studies.

Table 1: Binding Affinity of α-Methyl-5-hydroxytryptamine at Serotonin Receptors

| Receptor Subtype | Ki (nM) | pKi | Species/Assay Condition |

|---|---|---|---|

| 5-HT1A | 42 caymanchem.comnih.gov | - | - |

| 5-HT1B | 85 caymanchem.comnih.gov | - | - |

| 5-HT1D | 150 caymanchem.comnih.gov | - | - |

| 5-HT1E | >10,000 caymanchem.comnih.gov | - | - |

| 5-HT2A | 4.6 | 6.1 tocris.com | Human Receptors |

| 5-HT2A | 3 (with [3H]DOB) nih.gov | - | - |

| 5-HT2A | 880 (with [3H]ketanserin) nih.gov | - | - |

| 5-HT2B | - | 8.4 tocris.com | - |

Table 2: Functional Agonist Potency of α-Methyl-5-hydroxytryptamine at 5-HT2 Receptors

| Receptor Subtype | EC50 (nM) |

|---|---|

| 5-HT2A | 794 caymanchem.com |

| 5-HT2B | 2.98 caymanchem.com |

These findings collectively suggest that α-methyl-5-hydroxytryptamine is a mixed 5-HT1/5-HT2 agonist and should be used with caution in pharmacological studies where high selectivity is required. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| alpha-Methyl-5-hydroxytryptamine maleate |

| Serotonin (5-HT) |

| [3H]ketanserin |

| [3H]DOB |

Cellular and Molecular Mechanisms of Action of α Methyl 5 Hydroxytryptamine Maleate

G Protein-Coupled Receptor Signaling Pathways

The majority of serotonin (B10506) receptors are GPCRs that modulate several biochemical signaling pathways by coupling to different Gα protein subtypes, including Gαq/11, Gαi, and Gαs. nih.gov α-Methyl-5-hydroxytryptamine is known to bind to multiple 5-HT receptor subtypes, with a notable affinity for the 5-HT2 family (5-HT2A, 5-HT2B, and 5-HT2C). wikipedia.orgcaymanchem.com It also demonstrates affinity for certain 5-HT1 receptor subtypes. wikipedia.orgcaymanchem.com The specific G protein activated depends on the receptor subtype engaged by the agonist.

| Receptor Subtype | Binding Affinity (Ki) / Potency (pKi or EC50) | Associated G Protein Pathway |

|---|---|---|

| 5-HT2A | Ki: 4.6 nM (human) ; EC50: 794 nM caymanchem.com | Gαq/11 |

| 5-HT2B | pKi: 8.4 ; EC50: 2.98 nM caymanchem.com | Gαq/11 |

| 5-HT2C | Ki: 8.3 nM (human) ; pKi: 7.3 ; EC50: 50.1 nM caymanchem.com | Gαq/11 |

| 5-HT1A | Ki: 42 nM caymanchem.com | Gαi |

| 5-HT1B | Ki: 85 nM caymanchem.com | Gαi |

| 5-HT1D | Ki: 150 nM caymanchem.com | Gαi |

A primary signaling mechanism for α-Methyl-5-hydroxytryptamine involves the activation of the Phospholipase C (PLC) pathway. This is mediated through its agonist activity at 5-HT2 receptors, which are canonically coupled to Gαq/11 G proteins. nih.govnih.gov Upon activation by an agonist like α-Methyl-5-hydroxytryptamine, the receptor promotes the exchange of GDP for GTP on the Gαq subunit, leading to its dissociation and subsequent activation of PLC. mdpi.com

Activated PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (InsP3) and diacylglycerol (DAG). mdpi.com Studies have demonstrated that α-Methyl-5-hydroxytryptamine is more potent than serotonin itself in stimulating the production of inositol phosphates in pig choroid plexus preparations, an effect mediated by 5-HT1C receptors (now reclassified as 5-HT2C receptors). nih.govnih.gov This stimulation of inositol phosphate (B84403) production is a direct indicator of PLC activation. nih.gov Research in fetal mouse ventricular myocytes has also shown that 5-HT2 receptor activation directly stimulates PLC-mediated hydrolysis of phosphoinositides. nih.gov

The production of InsP3, as described above, directly links G protein-coupled receptor activation to the mobilization of intracellular calcium (Ca2+). InsP3 diffuses through the cytoplasm and binds to specific InsP3 receptors, which are ligand-gated Ca2+ channels located on the membrane of the endoplasmic reticulum. mdpi.com This binding event triggers the release of stored Ca2+ from the endoplasmic reticulum into the cytosol, leading to a rapid, transient increase in the intracellular Ca2+ concentration. nih.gov

In canine tracheal smooth muscle cells, stimulation of 5-HT2A receptors has been shown to produce an initial transient peak in intracellular Ca2+ concentration, which is attributable to the release of Ca2+ from these internal stores. nih.gov As α-Methyl-5-hydroxytryptamine is a potent 5-HT2A agonist, it activates this same pathway, leading to intracellular calcium mobilization as a key component of its molecular mechanism.

In addition to activating the PLC pathway, α-Methyl-5-hydroxytryptamine can modulate the activity of adenylyl cyclase. This effect is typically mediated through receptors coupled to Gαi or Gαs proteins. nih.gov The 5-HT1 receptor family, for which α-Methyl-5-hydroxytryptamine shows affinity, generally couples to Gαi proteins. wikipedia.orgcaymanchem.com Activation of Gαi inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). nih.gov For example, 5-HT1A receptors are known to couple to an inhibitory response of adenylyl cyclase. nih.gov Therefore, by acting as an agonist at these receptor subtypes, α-Methyl-5-hydroxytryptamine can induce an inhibitory effect on cAMP production.

Ion Channel Modulation

Beyond second messenger systems, the effects of α-Methyl-5-hydroxytryptamine can also be mediated by direct or indirect modulation of ion channel activity.

Research conducted on single tracheal myocytes from guinea pigs has revealed that α-Methyl-5-hydroxytryptamine can modulate ion channel function. In electrophysiological recordings, application of 32 μM α-Methyl-5-hydroxytryptamine was found to enhance membrane potassium (K+) currents. nih.gov This effect was interestingly reverted by β-adrenoceptor antagonists, suggesting an indirect mechanism of action in this specific tissue, which is discussed further in the following section. nih.gov

Interactions with Other Neurotransmitter Systems and Receptors

Furthermore, α-Methyl-5-hydroxytryptamine has been found to act as a norepinephrine (B1679862) releasing agent. wikipedia.orgwikipedia.org In addition to its effects on the noradrenergic system, it has also been shown to dose-dependently increase the release of dopamine (B1211576) from the rat striatum in in vivo studies. caymanchem.com

Modulation of Dopamine Release in Striatal Regions

α-Methyl-5-hydroxytryptamine, a derivative of serotonin, has been shown to influence the release of dopamine in the striatal regions of the brain. Research indicates that this compound can facilitate a dose-dependent increase in the extracellular output of dopamine from the rat striatum. mssm.edu This modulation is believed to be mediated through the activation of serotonin receptors.

Studies focusing on specific serotonin receptor subtypes have provided further insight into this mechanism. For instance, the activation of 5-HT3 receptors in the rat striatum has been demonstrated to modulate the release of dopamine. nih.gov Agonists of the 5-HT3 receptor have been shown to produce a persistent and concentration-dependent increase in the spontaneous release of endogenous dopamine from striatal slices. nih.gov This effect is calcium-dependent and can be inhibited by selective 5-HT3 antagonists. nih.gov Furthermore, stimulation of 5-HT3 receptors has also been found to enhance the potassium-evoked release of dopamine. nih.gov While α-Methyl-5-hydroxytryptamine is a non-selective serotonin receptor agonist, its influence on dopamine release is consistent with the effects observed upon stimulation of certain serotonin receptor subtypes present in the striatum. nih.govwikipedia.org

The interaction between the serotonergic and dopaminergic systems is complex, with various serotonin receptor subtypes exerting different effects. While some receptors, like 5-HT3, facilitate dopamine release, others, such as the 5-HT2C receptor, are known to have an inhibitory effect on dopaminergic transmission in the nigrostriatal pathway. nih.govresearchgate.net

Potentiation of N-Methyl-D-Aspartate (NMDA) Receptor Responses

α-Methyl-5-hydroxytryptamine has been found to significantly potentiate the responses of N-Methyl-D-Aspartate (NMDA) receptors. nih.gov This potentiation has been observed in frog spinal cord motoneurons, where high concentrations (30–100 μM) of α-Methyl-5-hydroxytryptamine enhanced NMDA-induced depolarizations. nih.gov

Further investigation into the intracellular signaling cascade has revealed that the potentiation involves an increase in intracellular calcium concentration ([Ca2+]i). nih.gov This rise in calcium is a result of influx from the extracellular space through L-type calcium channels, an effect that is eliminated by L-type Ca2+ channel blockers like nifedipine. nih.gov The elevated intracellular calcium then binds to calmodulin, as the calmodulin antagonist W7 diminishes the potentiation. nih.gov Ultimately, this cascade leads to a lessening of the magnesium (Mg2+) produced open-channel block of the NMDA receptor, thereby enhancing its response. nih.gov

Table 1: Experimental Modulators of α-Methyl-5-hydroxytryptamine's Potentiation of NMDA Receptor Responses

| Modulator | Concentration | Effect on Potentiation |

| LY-53,857 | 10–30 μM | Blocked |

| SB 206553 | 10 μM | Blocked |

| SB 204741 | 30 μM | Blocked |

| Nifedipine | 10 μM | Eliminated |

| W7 | 100 μM | Diminished |

Involvement of Gamma-Aminobutyric Acid (GABAA) Receptors

Current research does not provide a clear, direct mechanism of action for α-Methyl-5-hydroxytryptamine maleate (B1232345) involving Gamma-Aminobutyric Acid (GABAA) receptors. While the broader serotonergic system is known to interact with GABAergic neurotransmission, specific studies detailing the direct involvement of α-Methyl-5-hydroxytryptamine with GABAA receptors are not prominently featured in the available scientific literature. The GABAA receptor plays a crucial role in mediating the synergistic effects of certain 5-HT1A and σ1 receptor agonists on prefrontal dopamine neurotransmission, but a direct link to α-Methyl-5-hydroxytryptamine has not been established. researchgate.net

Stimulation of Beta2-Adrenoceptors

In addition to its activity at serotonin receptors, α-Methyl-5-hydroxytryptamine has been demonstrated to stimulate Beta2-adrenoceptors. This effect has been observed in guinea pig tracheal smooth muscle, where α-Methyl-5-hydroxytryptamine, at concentrations of 10μM and higher, induces relaxation. nih.gov

This relaxation is indicative of Beta2-adrenoceptor activation and can be completely abolished by the presence of a selective Beta2-adrenoceptor antagonist, ICI 118,551 (1μM), as well as the non-selective beta-blocker propranolol (B1214883) (0.1μM). nih.gov Further electrophysiological recordings have shown that α-Methyl-5-hydroxytryptamine (at 32μM) enhances membrane potassium (K+) currents in single tracheal myocytes. This effect is also reversed by propranolol and ICI 118,551, and is mimicked by the known Beta2-adrenoceptor agonist, salbutamol. nih.gov These findings collectively confirm that α-Methyl-5-hydroxytryptamine can directly activate Beta2-adrenoceptors.

Table 2: Antagonism of α-Methyl-5-hydroxytryptamine-Induced Relaxation

| Antagonist | Concentration | Effect on Relaxation |

| Propranolol | 0.1μM | Fully Abolished |

| ICI 118,551 | 1μM | Fully Abolished |

Preclinical Research Applications and Physiological Effects of α Methyl 5 Hydroxytryptamine Maleate

Neuroscience Research Applications

Modulation of Neuronal Excitability and Firing Patterns

Alpha-methyl-5-hydroxytryptamine, as a serotonin (B10506) 2A (5-HT2A) receptor agonist, is implicated in the modulation of thalamocortical relay neuron activity, primarily through its interaction with 5-HT2A receptors located on these neurons. Research using other 5-HT2A/2C agonists, such as 1-[2,5-dimethoxy-4-iodophenyl]-2-aminopropane (DOI), has shown that activation of these receptors on thalamocortical neurons can increase the release of glutamate (B1630785). nih.gov This enhanced glutamate release, in turn, activates cortical neurons. nih.gov Studies have indicated that presynaptic 5-HT2A receptors on thalamic afferents play a crucial role in modulating glutamatergic transmission at thalamocortical synapses. nih.gov The activation of these presynaptic 5-HT2A receptors has been shown to enhance N-methyl-D-aspartate (NMDA) excitatory postsynaptic currents (EPSCs) in layer V pyramidal neurons of the prefrontal cortex. nih.gov This suggests a mechanism by which α-methyl-5-hydroxytryptamine could influence cortical activity by modulating the excitability of thalamocortical pathways.

Table 1: Effect of 5-HT2A Receptor Activation on Thalamocortical Synaptic Transmission

| Agonist | Receptor | Effect on Thalamocortical Neurons | Consequence |

|---|---|---|---|

| DOI | 5-HT2A/2C | Increased glutamate release | Activation of cortical neurons nih.gov |

| DOI | 5-HT2A | Potentiation of NMDA EPSCs | Enhanced glutamatergic transmission nih.gov |

Alpha-methyl-5-hydroxytryptamine has been demonstrated to increase the excitability of fast-spiking interneurons in the prefrontal cortex. This effect is primarily mediated through the activation of 5-HT2 receptors. Studies have shown that both serotonin and α-methyl-5-HT can cause a significant depolarization of these interneurons. This depolarization leads to an increased firing rate in response to current injections. For example, in one study, current steps that elicited a low number of spikes in control conditions were able to elicit a significantly higher number of spikes in the presence of α-methyl-5-HT. The effects of serotonin on fast-spiking interneurons were found to be mediated by 5-HT2C receptors, as the subtype-specific antagonist RS 102221 was able to fully reverse the serotonin-induced depolarization.

Table 2: Effect of α-Methyl-5-hydroxytryptamine on Prefrontal Fast-Spiking Interneuron Excitability

| Compound | Effect | Receptor Implicated |

|---|---|---|

| α-Methyl-5-hydroxytryptamine | Depolarization, increased firing rate | 5-HT2 |

| Serotonin | Depolarization, increased firing rate | 5-HT2C |

The activity of Gonadotropin-Releasing Hormone (GnRH) neurons is subject to modulation by serotonergic compounds, including α-methyl-5-hydroxytryptamine, through various 5-HT receptor subtypes. Serotonin itself has been shown to have both inhibitory and excitatory effects on GnRH neurons. nih.gov The inhibitory effects are mediated by 5-HT1A receptors, which are coupled to Gi proteins and lead to K+ channel activation. nih.gov Conversely, the excitatory effects are mediated by 5-HT2A receptors, which are coupled to Gq proteins and involve protein kinase C activation. nih.gov The balance between this inhibition and excitation can vary depending on factors such as age and sex. nih.gov Therefore, as a 5-HT2 receptor agonist, α-methyl-5-hydroxytryptamine would be expected to contribute to the excitatory modulation of GnRH neuron activity.

Table 3: Serotonergic Modulation of GnRH Neuron Activity

| Receptor Subtype | Signaling Pathway | Effect on GnRH Neurons |

|---|---|---|

| 5-HT1A | Gi-coupled, K+ channel activation | Inhibition nih.gov |

| 5-HT2A | Gq-coupled, Protein Kinase C activation | Excitation nih.gov |

Synaptic Transmission and Plasticity Studies

In studies investigating the role of serotonin in modulating synaptic transmission in the entorhinal cortex, α-methyl-5-hydroxytryptamine was used to probe the involvement of specific 5-HT receptor subtypes. Research has shown that serotonin can reduce polysynaptic inhibitory postsynaptic potentials (IPSPs) in this brain region. nih.gov This effect was mimicked by agonists for the 5-HT1A receptor. nih.gov However, when α-methyl-5-hydroxytryptamine, along with other specific agonists for 5-HT1B, 2C, and 3 receptors, was applied, it was found to be ineffective in mimicking the serotonin-induced reduction of polysynaptic IPSPs. nih.gov This finding suggests that the serotonergic modulation of polysynaptic inhibition in the superficial entorhinal cortex is not mediated by the 5-HT2 receptors that α-methyl-5-hydroxytryptamine primarily targets in this context, but rather by 5-HT1A and/or 5-HT7 receptors. nih.gov

Table 4: Effect of Various 5-HT Receptor Agonists on Polysynaptic IPSPs in Entorhinal Cortex

| Agonist | Receptor Target | Effect on Polysynaptic IPSPs |

|---|---|---|

| Serotonin | Multiple 5-HT receptors | Reduction nih.gov |

| 8-OH-DPAT | 5-HT1A | Mimicked serotonin effect nih.gov |

| 5-CT | 5-HT1A/7 | Mimicked serotonin effect nih.gov |

| α-Methyl-5-hydroxytryptamine | 5-HT2 | Ineffective nih.gov |

| CGS-12066 | 5-HT1B | Ineffective nih.gov |

| 2-Methyl-5-HT | 5-HT3 | Ineffective nih.gov |

Potentiation of Glycine (B1666218) Responses in Trigeminal Subnucleus Caudalis

Research into the modulation of nociceptive transmission has highlighted the interaction between serotonin and glycine in the trigeminal subnucleus caudalis (Vc), a key region for processing orofacial pain. nih.govnih.gov Studies using whole-cell patch-clamp techniques on the substantia gelatinosa (SG) neurons of the Vc in mice have shown that serotonin can potentiate glycine-induced currents (IGly). nih.govnih.govkoreascience.kr

The role of the 5-HT₂ receptor in this potentiation was investigated using α-methyl-5-hydroxytryptamine as a selective agonist. nih.govnih.gov Pretreatment with α-methyl-5-HT was found to mimic the effect of serotonin, enhancing the inward current induced by glycine. nih.gov In one study, α-methyl-5-HT increased the glycine-induced current to 150 ± 18% of the control. nih.gov This effect was observed in 66.7% of the neurons tested. nih.gov Conversely, the 5-HT₂ receptor antagonist, ketanserin (B1673593), inhibited the enhancing effect of serotonin on IGly. nih.govkoreascience.kr These findings suggest that the 5-HT₂ receptor subtype is primarily responsible for the serotonin-mediated enhancement of glycine responses in these neurons, an interaction that may play a significant role in modulating nociceptive pathways. nih.govnih.gov

| Compound | Effect on IGly | Receptor Implicated | Percentage of Responsive Neurons | Magnitude of Potentiation |

|---|---|---|---|---|

| α-Methyl-5-hydroxytryptamine | Potentiation | 5-HT₂ | 66.7% | ~150% of control |

Neurogenesis Research

Regulation of Adult Hippocampal Neurogenesis

The serotonin system is a known regulator of adult hippocampal neurogenesis, a process critical for learning and memory. nih.govnih.gov Studies in mouse models with central serotonin deficiency have revealed a dramatic increase in hippocampal neurogenesis. nih.gov To investigate the specific receptors involved in this regulation, agonists for various serotonin receptor families were administered. nih.gov

In a study involving mice with depleted central serotonergic neurons, α-methyl-5-hydroxytryptamine maleate (B1232345) was used as an agonist for the 5-HTR2 family of receptors. nih.gov The research found that the administration of a 5-HTR2c receptor agonist could largely prevent the increase in neurogenesis observed in the serotonin-deficient mice. nih.gov This indicates that the 5-HTR2c receptor, a member of the receptor family activated by α-methyl-5-hydroxytryptamine, plays a significant role in the inhibitory regulation of adult hippocampal neurogenesis by serotonin. nih.gov

Behavioral Neuroscience Paradigms

Maternal Aggressive Behavior Modulation

The serotonergic system, particularly the 5-HT2A/2C receptors, is implicated in the modulation of aggressive behaviors. The role of these receptors in maternal aggression has been explored by microinjecting α-methyl-5-hydroxytryptamine maleate into specific brain regions of lactating Wistar rats. scielo.brnih.govresearchgate.net The study focused on the dorsal periaqueductal gray matter (DPAG) and the medial septal (MS) area, both of which are related to aggressive behavior. scielo.brnih.gov

When microinjected into the DPAG, α-methyl-5-hydroxytryptamine maleate produced an inhibitory effect on maternal aggression. scielo.brnih.govresearchgate.net A significant decrease in the number of bites directed at a male intruder was observed compared to the saline control group. scielo.brnih.gov Interestingly, this effect did not show a clear dose-response relationship. scielo.brnih.gov In contrast, when the agonist was injected into the medial septal area, it had no discernible effect on the aggressive behavior of the lactating females. scielo.brnih.govresearchgate.net These findings suggest a specific role for 5-HT2A/2C receptors within the DPAG in the inhibition of female maternal aggression. nih.gov

| Brain Region | Treatment Group | Mean Bites (± SEM) | Outcome Compared to Saline |

|---|---|---|---|

| DPAG | Saline | 5.5 ± 1.1 | - |

| DPAG | α-Methyl-5-HT (0.2 µg) | 1.6 ± 0.7 | Decrease |

| DPAG | α-Methyl-5-HT (1.0 µg) | 0.9 ± 0.3 | Decrease |

| MS | α-Methyl-5-HT | No significant change | No Effect |

Locomotor and Social Investigation Behaviors

In the same study investigating maternal aggression, non-aggressive behaviors such as horizontal locomotion (walking) and social investigation were also analyzed. scielo.br The microinjection of α-methyl-5-hydroxytryptamine maleate into either the dorsal periaqueductal gray matter (DPAG) or the medial septum (MS) did not significantly affect these behaviors. scielo.brnih.gov However, the 5-HT2A/2C antagonist, ketanserin, was found to decrease locomotion when injected into both the DPAG and MS, while still not affecting aggressive behavior. scielo.brnih.gov This dissociation suggests that the inhibitory effect of the 5-HT2A/2C receptor agonist on aggression is specific and not a secondary consequence of altered motor activity. nih.gov

Pain Research

Spinal 5-HT₂ receptors are known to mediate antinociception. nih.govresearchgate.net The therapeutic potential of activating these receptors in sustained pain models has been evaluated using intrathecal administration of α-methyl-5-hydroxytryptamine maleate in rats. nih.govresearchgate.net Two distinct models were used: the formalin test for inflammatory pain and the chronic constriction injury (CCI) model for neuropathic pain. nih.govresearchgate.net

In the formalin test, α-methyl-5-HT dose-dependently suppressed the number of flinches in both the initial phase (Phase 1) and the later, inflammatory phase (Phase 2) of the test. nih.govresearchgate.net In the CCI model of neuropathic pain, the agonist effectively attenuated thermal hyperalgesia, also in a dose-dependent manner. nih.govresearchgate.net The antinociceptive effects in both models were reversed by pretreatment with the 5-HT2A/2C antagonist ketanserin. nih.gov These results demonstrate that activation of spinal 5-HT2A/2C receptors by α-methyl-5-hydroxytryptamine produces significant antinociceptive effects in both inflammatory and neuropathic pain states. nih.govresearchgate.net

| Pain Model | Behavioral Measure | Effect of α-Methyl-5-HT |

|---|---|---|

| Formalin Test (Inflammatory Pain) | Flinches (Phase 1 & 2) | Dose-dependent suppression |

| Chronic Constriction Injury (Neuropathic Pain) | Thermal Hyperalgesia | Dose-dependent attenuation |

Analgesic Efficacy in Neuropathic Pain Models

α-Methyl-5-hydroxytryptamine (α-M-5-HT), a 5-HT2A/2C receptor agonist, has demonstrated significant antinociceptive effects in preclinical models of sustained pain, including neuropathic pain. nih.gov In a rat model of chronic constriction injury (CCI), a common method for inducing neuropathic pain, intrathecal administration of α-M-5-HT was shown to alleviate thermal hyperalgesia in a dose-dependent manner. nih.gov This analgesic effect is mediated through the activation of spinal 5-HT2A/2C receptors. nih.gov

Further investigation revealed that the antinociceptive action of α-M-5-HT in these models also involves the participation of spinal muscarinic receptors. The effects of α-M-5-HT on thermal hyperalgesia were reversed by pretreatment with either the 5-HT2A/2C antagonist, ketanserin, or the muscarinic receptor antagonist, atropine. nih.gov This suggests a functional interaction between the serotonergic and cholinergic systems in the spinal modulation of neuropathic pain. nih.gov In addition to inflammatory pain models like the formalin test, where α-M-5-HT suppressed flinching in both early and late phases, its efficacy in the CCI model highlights its potential as a research tool for investigating neuropathic pain pathways. nih.gov

Table 1: Effect of Intrathecal α-Methyl-5-HT on Thermal Hyperalgesia in a Chronic Constriction Injury (CCI) Model

| Treatment Group | Effect on Thermal Hyperalgesia | Reversibility with Antagonists |

|---|---|---|

| α-M-5-HT (10 to 100 µg) | Dose-dependent attenuation | Yes |

| α-M-5-HT + Ketanserin (30 µg) | Analgesic effect reversed | N/A |

| α-M-5-HT + Atropine (30 µg) | Analgesic effect reversed | N/A |

Data derived from a study on rat models of sustained pain. nih.gov

Serotonin 2A Receptor-PDZ Protein Interactions in Pain Pathways

The functionality of the 5-HT2A receptor is regulated by its interaction with various intracellular proteins, particularly those containing PSD-95/disc large suppressor/zonula occludens-1 (PDZ) domains. nih.govnih.gov Research in diabetic neuropathic rats has shown that while the density of 5-HT2A receptors in the spinal cord remains unchanged, the expression of the PDZ protein postsynaptic density protein-95 (PSD-95) is upregulated. nih.gov This alteration is linked to a reduced antihyperalgesic effect following the stimulation of 5-HT2A receptors, suggesting that the interaction between the 5-HT2A receptor and PDZ proteins contributes to a state of resistance to serotonin-mediated analgesia in neuropathic conditions. nih.govresearchgate.net

Disrupting this specific receptor-protein interaction has emerged as a significant area of investigation. nih.gov The intrathecal administration of a cell-penetrating peptide that mimics the C-terminus of the 5-HT2A receptor, thereby preventing its interaction with PDZ proteins, produced an antihyperalgesic effect in diabetic rats. nih.gov This effect is believed to result from the activation of 5-HT2A receptors by endogenous serotonin. nih.gov Furthermore, disrupting this interaction not only reduces hyperalgesia but also enhances the analgesic efficacy of selective serotonin reuptake inhibitors (SSRIs), which are often less effective in treating neuropathic pain. nih.govnih.gov This line of research suggests that targeting the 5-HT2A receptor/PDZ protein interface could be a valuable strategy for developing novel treatments for neuropathic pain. nih.gov

Peripheral System Research Applications

Cardiovascular System Studies

α-Methyl-5-HT maleate has been utilized in studies to elucidate the role of serotonin receptors in cardiac function, specifically in the regulation of Atrial Natriuretic Peptide (ANP) secretion. oup.com ANP is a hormone secreted by cardiac muscle cells in the atria that helps regulate blood pressure and volume. wikipedia.org In isolated, perfused rat atria models, both serotonin and α-methyl-5-HT maleate were found to cause dose-dependent decreases in stretch-induced ANP secretion. oup.com

This suppressive effect is mediated through the 5-HT2 receptor subtype. The administration of ketanserin, a 5-HT2 receptor antagonist, was shown to attenuate the suppression of ANP secretion caused by α-methyl-5-HT maleate. oup.com This indicates that the activation of 5-HT2 receptors by agonists like α-methyl-5-HT leads to an inhibition of ANP release from atrial myocytes. oup.com These findings demonstrate the complex serotonergic modulation of cardiac hormone secretion, where different receptor subtypes can exert opposing effects. oup.com

Table 2: Effect of α-Methyl-5-HT Maleate on Stretch-Induced ANP Secretion

| Compound | Effect on ANP Secretion | Modulation by Antagonists |

|---|---|---|

| α-Methyl-5-HT maleate | Dose-dependent decrease | Attenuated by Ketanserin (5-HT2 antagonist) |

| Serotonin | Dose-dependent decrease | Attenuated by Ketanserin (5-HT2 antagonist) |

Based on research in isolated perfused rat atria. oup.com

In preclinical models, α-methyl-5-HT has been shown to exert distinct effects on systemic hemodynamics. In pithed rats, a model used to study cardiovascular effects without reflex autonomic responses, α-methyl-5-HT increased both blood pressure and heart rate. nih.gov The pressor (blood pressure-increasing) effect of α-methyl-5-HT appears to be preferentially mediated by 5-HT2 receptors. nih.gov This was demonstrated by the fact that antagonists like ketanserin and spiperone (B1681076) counteracted the pressor effect. nih.gov

The tachycardiac (heart rate-increasing) effects were also observed, suggesting α-methyl-5-HT acts as a full agonist at cardiac 5-HT receptors. nih.gov The hemodynamic responses to α-methyl-5-HT are distinct from other 5-HT receptor agonists, highlighting its utility in differentiating the functions of various serotonin receptor subtypes in the cardiovascular system. nih.gov The research indicates that vascular and cardiac effects can be mediated by different 5-HT receptors, with 5-HT2 receptors playing a key role in the pressor response to α-methyl-5-HT. nih.gov

Table 3: Hemodynamic Effects of α-Methyl-5-HT in Pithed Rats

| Hemodynamic Parameter | Observed Effect | Mediating Receptor (Hypothesized) |

|---|---|---|

| Blood Pressure | Increase | 5-HT2 |

| Heart Rate | Increase | 5-HT1C |

Data from a comparative study of 5-HT agonists. nih.gov

Smooth Muscle Physiology

α-Methyl-5-HT is widely used as a high-affinity 5-HT2 receptor agonist in smooth muscle research. nih.gov However, its effects can be complex and may involve other receptor systems. In studies using guinea pig tracheal rings, α-methyl-5-HT induced biphasic responses, characterized by an initial contraction followed by relaxation. nih.gov The contractile phase is consistent with its known agonism at 5-HT2 receptors, which are known to mediate smooth muscle contraction. plos.org

Interestingly, the relaxation phase was found to be mediated by an entirely different receptor system. The relaxation was blocked by the β-adrenoceptor antagonist propranolol (B1214883) and the selective β2-adrenoceptor antagonist ICI 118,551. nih.gov This indicates that at certain concentrations (≥10µM), α-methyl-5-HT can activate β2-adrenoceptors in airway smooth muscle, leading to relaxation. nih.gov This finding underscores the importance of considering potential off-target effects when using this compound as a selective research tool in tissues that express β2-adrenoceptors. nih.gov

Urinary Bladder Detrusor Contractility

Serotonin plays a modulatory role in the contraction of the detrusor muscle in mammals, including humans. nih.gov In research settings, α-Me-5-HT has been utilized to investigate these mechanisms. Studies on human isolated urinary bladder muscle strips have shown that α-Me-5-HT can potentiate neurally-induced contractions. nih.gov Interestingly, this effect was not mediated by the 5-HT2 receptor subtypes. nih.gov In fact, the potentiation of detrusor contractility by α-Me-5-HT was enhanced by ketanserin and naftopidil (B1677906), drugs that can block certain serotonin and adrenergic receptors. nih.gov This suggests a complex interaction of α-Me-5-HT with multiple receptor systems within the bladder. nih.gov While postjunctional 5-HT2 receptors are known to induce detrusor contraction, other receptor subtypes like 5-HT1A and 5-HT7 are also implicated in bladder function. nih.gov For instance, 5-HT1A receptor activation might inhibit the release of acetylcholine (B1216132), a key neurotransmitter for bladder contraction. nih.gov Furthermore, α-Me-5-HT has been shown to stimulate β2-adrenoceptors, which could potentially decrease detrusor tone, adding another layer of complexity to its effects. nih.gov

Table 1: Effects of α-Methyl-5-hydroxytryptamine on Urinary Bladder Detrusor Contractility

| Experimental Model | Observation | Implication |

|---|---|---|

| Human isolated urinary bladder muscle strips | Potentiated neurally-induced contractions nih.gov | Suggests a role in enhancing bladder muscle response to nerve signals. |

| Human isolated urinary bladder muscle strips | Potentiating effect enhanced by ketanserin and naftopidil nih.gov | Indicates the involvement of receptors other than the 5-HT2 subtype. |

Airway Smooth Muscle Responses

The effects of serotonin on airway smooth muscle are complex, with the potential to cause both contraction and relaxation depending on the species and the specific receptors activated. frontiersin.org α-Methyl-5-HT, as a 5-HT2 receptor agonist, has been used to dissect these responses. nih.gov In guinea pig tracheal rings, α-Me-5-HT induced biphasic responses, characterized by an initial contraction followed by relaxation. nih.gov The relaxation phase was found to be mediated by the activation of β2-adrenoceptors. nih.gov This relaxation was blocked by propranolol, a β-adrenoceptor antagonist, and ICI 118,551, a selective β2-adrenoceptor antagonist. nih.gov

Further studies on isolated rat intrapulmonary bronchi showed that both 5-HT and α-Me-5-HT produced superimposable concentration-response curves for contraction, indicating they act through a similar mechanism. nih.gov This contractile response was potentiated by acetylcholinesterase inhibitors, suggesting an indirect action involving the release of acetylcholine from parasympathetic nerves. nih.gov The contraction was inhibited by the 5-HT2 receptor antagonist ketanserin, confirming the involvement of 5-HT2 receptors located on the airway smooth muscle. nih.gov These findings suggest that α-Me-5-HT contracts airway smooth muscle both directly by activating 5-HT2 receptors on the muscle itself and indirectly by stimulating 5-HT2 receptors on parasympathetic nerve endings, leading to acetylcholine release. nih.gov

Table 2: Airway Smooth Muscle Responses to α-Methyl-5-hydroxytryptamine

| Experimental Model | Concentration of α-Me-5-HT | Observed Effect | Blocking Agents |

|---|---|---|---|

| Guinea pig tracheal rings | Wide range | Biphasic (contraction followed by relaxation) nih.gov | Propranolol, ICI 118,551 (blocked relaxation) nih.gov |

| Guinea pig tracheal rings | 0.1-100µM (during histamine-induced contraction) | Concentration-dependent relaxation starting at 10µM nih.gov | Propranolol, ICI 118,551 (fully abolished relaxation) nih.gov |

Ocular Physiology

Research into the role of serotonin receptors in regulating intraocular pressure (IOP) has identified potential therapeutic targets for glaucoma. nih.gov In a study using a primate model of ocular hypertension (conscious cynomolgus monkeys), α-methyl-5-hydroxytryptamine was found to be effective in lowering IOP. nih.gov This effect was observed with compounds that function as agonists at both the 5-HT1A and 5-HT2 receptors. nih.gov The study highlighted that selective 5-HT1A agonists or selective 5-HT2 receptor antagonists alone did not lower IOP in this model. nih.gov However, a selective 5-HT2 receptor agonist did demonstrate an IOP-lowering effect, suggesting that activation of the 5-HT2 receptor is a key pharmacological response for reducing intraocular pressure. nih.gov These findings point towards the potential of 5-HT2 receptor agonists as agents for controlling ocular hypertension and treating glaucoma in humans. nih.gov Further research has shown that functional 5-HT2A receptors are present in human ocular cells involved in IOP reduction, which correlates with the ability of 5-HT2A agonists to lower IOP in cynomolgus monkeys. nih.gov

Table 3: Effect of Serotonin Receptor Ligands on Intraocular Pressure in Cynomolgus Monkeys

| Compound Type | Example Compound(s) | Effect on IOP |

|---|---|---|

| 5-HT1A and 5-HT2 Receptor Agonist | 5-hydroxy-alpha-methyltryptamine nih.gov | Effective lowering of IOP nih.gov |

| Selective 5-HT1A Agonist | R-8-hydroxy-2-(di-n-propylamino)tetralin, flesinoxan (B1672771) nih.gov | Did not lower IOP nih.gov |

| Selective 5-HT2 Receptor Antagonist | M-100907, SB-242084 nih.gov | Did not lower IOP nih.gov |

Pharmacological Interactions and Modulators of α Methyl 5 Hydroxytryptamine Maleate Effects

Interaction with Serotonin (B10506) Receptor Antagonists

The effects of α-Methyl-5-HT are significantly influenced by antagonists of serotonin receptors, particularly those targeting the 5-HT2 subtypes.

Antagonists of the 5-HT2 family of receptors, which includes 5-HT2A, 5-HT2B, and 5-HT2C subtypes, can attenuate or block the physiological responses induced by α-Methyl-5-HT.

Ketanserin (B1673593) : This agent is a selective 5-HT2A receptor antagonist. adooq.com In studies on pithed rats, ketanserin was found to antagonize the pressor effects of α-Methyl-5-HT, indicating that the increase in blood pressure induced by α-Methyl-5-HT is mediated, at least in part, by 5-HT2 receptors. nih.gov However, in human isolated urinary bladder muscle strips, ketanserin did not inhibit the potentiation of neurally-induced contractions by α-Methyl-5-HT. nih.govnih.gov In fact, at certain concentrations, ketanserin enhanced this potentiation, suggesting a complex interaction that is not mediated by 5-HT2 receptor subtypes in this tissue. nih.govnih.gov

M-100907 : As a highly selective 5-HT2A receptor antagonist, M-100907 is a valuable tool for dissecting the specific contributions of this receptor subtype to the actions of α-Methyl-5-HT.

RS-102221 : This compound is a selective and high-affinity 5-HT2C receptor antagonist. nih.gov In a study on mice, RS-102221 was shown to reverse the hypolocomotion induced by a 5-HT2C receptor agonist. researchgate.net While direct studies with α-Methyl-5-HT are not detailed, the selectivity of RS-102221 makes it a useful pharmacological tool to investigate the 5-HT2C-mediated effects of α-Methyl-5-HT.

| Antagonist | Receptor Selectivity | Observed Interaction with α-Methyl-5-HT | Experimental Model |

|---|---|---|---|

| Ketanserin | 5-HT2A > 5-HT2C | Antagonized pressor effects | Pithed rat |

| Ketanserin | 5-HT2A > 5-HT2C | Enhanced potentiation of neurally-induced contractions | Human isolated urinary bladder muscle strips |

| M-100907 | Selective 5-HT2A | Data not available in provided context | N/A |

| RS-102221 | Selective 5-HT2C | Data not available in provided context | N/A |

The pharmacological profile of α-Methyl-5-HT has also been characterized using other serotonergic antagonists with different receptor selectivity profiles.

Ritanserin : This antagonist has a high affinity for 5-HT2A and 5-HT2C receptors. nih.gov Its interactions with α-Methyl-5-HT would be expected to be similar to other 5-HT2 antagonists, primarily involving the blockade of 5-HT2 receptor-mediated effects.

NAN-190 : As a selective 5-HT1A receptor antagonist, NAN-190 has been used to investigate the involvement of this receptor subtype in various physiological processes. nih.govmedchemexpress.com Given that α-Methyl-5-HT also has a high affinity for 5-HT1A receptors, NAN-190 would be expected to competitively inhibit the 5-HT1A-mediated effects of α-Methyl-5-HT. wikipedia.org

| Antagonist | Receptor Selectivity | Anticipated Interaction with α-Methyl-5-HT |

|---|---|---|

| Ritanserin | 5-HT2A/2C | Blockade of 5-HT2 receptor-mediated effects |

| NAN-190 | 5-HT1A | Competitive inhibition of 5-HT1A-mediated effects |

Modulatory Effects of Other Pharmacological Agents

The effects of α-Methyl-5-HT can also be modulated by agents that act on other neurotransmitter systems, such as the adrenergic system.

Naftopidil (B1677906) : This agent is an antagonist of alpha-1D and alpha-1A adrenoceptors and is also known to bind to 5-HT2A and 5-HT2B receptors. patsnap.comepa.gov In a study on human isolated urinary bladder muscle strips, naftopidil, similar to ketanserin, did not inhibit the α-Methyl-5-HT-induced potentiation of neurally-evoked contractions. nih.govnih.gov Instead, at certain concentrations, it enhanced this effect, suggesting a complex interaction not mediated by 5-HT2 receptors in this tissue. nih.govnih.gov

Research has revealed that α-Methyl-5-HT can also activate beta-2 adrenoceptors. nih.gov

Propranolol (B1214883) : This non-selective beta-adrenoceptor antagonist has been shown to block the relaxing phase of the biphasic response (contraction followed by relaxation) induced by α-Methyl-5-HT in guinea pig tracheal rings. nih.govdrugbank.com This indicates that the relaxation is mediated by beta-adrenoceptors.

ICI 118,551 : A selective beta-2 adrenoceptor antagonist, ICI 118,551, also completely abolished the relaxation induced by α-Methyl-5-HT in guinea pig tracheal rings. nih.govnih.gov This confirms that the beta-adrenergic effects of α-Methyl-5-HT are specifically mediated by the beta-2 subtype. nih.gov

| Agent | Receptor Target | Observed Effect on α-Methyl-5-HT Action | Experimental Model |

|---|---|---|---|

| Naftopidil | Alpha-1D/1A Adrenoceptors, 5-HT2A/2B Receptors | Enhanced potentiation of neurally-induced contractions | Human isolated urinary bladder muscle strips |

| Propranolol | Non-selective Beta-Adrenoceptors | Blocked the relaxation phase of biphasic response | Guinea pig tracheal rings |

| ICI 118,551 | Selective Beta-2 Adrenoceptors | Abolished relaxation induced by α-Methyl-5-HT | Guinea pig tracheal rings |

The interaction of α-Methyl-5-HT with various classes of antidepressants is of interest due to their shared modulation of the serotonin system.

Selective Serotonin Reuptake Inhibitors (SSRIs) : SSRIs increase the synaptic concentration of serotonin by blocking its reuptake. In combination with a serotonin agonist like α-Methyl-5-HT, this could potentially lead to an enhanced or prolonged serotonergic effect. Some SSRIs, like fluoxetine, have also been shown to inhibit the binding of 5-HT3 receptor antagonists. nih.gov

Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) : SNRIs block the reuptake of both serotonin and norepinephrine (B1679862). A combination with α-Methyl-5-HT would likely result in a complex interplay between enhanced serotonergic and noradrenergic signaling.

Tricyclic Antidepressants (TCAs) : TCAs primarily act as SNRIs but also have affinities for other receptors, including 5-HT2A receptors. wikipedia.orgnih.gov The affinity of some TCAs for the 5-HT2A receptor could lead to a direct interaction with α-Methyl-5-HT at this site, potentially antagonizing its effects. nih.gov Additionally, some TCAs can block the inward current mediated by 5-HT3 receptors. nih.gov

Methodological Approaches in Research Utilizing α Methyl 5 Hydroxytryptamine Maleate

In Vivo Animal Models

α-Methyl-5-hydroxytryptamine (α-Me-5-HT), a notable serotonin (B10506) receptor agonist, has been instrumental in elucidating the physiological and behavioral roles of the serotonergic system. Its application in various in vivo animal models has provided significant insights into the function of 5-HT receptors across different species.

Rodent Models (Rats, Mice, Guinea Pigs)

Rodent models are fundamental in neuroscience and pharmacology research. The use of α-Methyl-5-hydroxytryptamine in rats, mice, and guinea pigs has been pivotal in characterizing the effects of 5-HT receptor activation.

In rat models, α-Methyl-5-hydroxytryptamine has been used to investigate its effects on cardiovascular parameters and neuronal activity. Studies in pithed rats have shown that it can increase both blood pressure and heart rate, suggesting it acts as a full agonist at vascular and cardiac 5-HT receptors. mdpi.com Research on rat dorsal root ganglion neurons demonstrated that α-methyl-5-HT can inhibit ATP-activated currents, an effect mediated through the 5-HT2 receptor. nih.gov Furthermore, in brain slices from the rat nucleus tractus solitarius, α-Methyl-5-hydroxytryptamine was found to reduce neurotransmitter release through the serotonin autoreceptor and displace serotonin via a non-exocytotic mechanism. nih.gov

Mice have been utilized to study the behavioral effects of α-Methyl-5-hydroxytryptamine. For instance, research has shown that α-methylated tryptamine (B22526) derivatives can induce a head-twitch response, a behavior linked to the activation of 5-HT2A receptors. nih.govnih.gov This response is a common behavioral proxy for hallucinogenic potential in animal models.

Guinea pig models have been employed to explore the compound's effects on airway smooth muscle and cardiac tissue. In isolated tracheal rings from guinea pigs, α-Methyl-5-hydroxytryptamine induced biphasic responses, including contraction and relaxation. frontiersin.org The relaxation phase was found to be mediated by the activation of β2-adrenoceptors. frontiersin.org In guinea pig isolated left atria, α-methyl-5-HT mimicked the positive inotropic response induced by 5-HT. nih.gov

Research Findings in Rodent Models with α-Methyl-5-hydroxytryptamine

| Rodent Model | Key Research Area | Observed Effects of α-Methyl-5-hydroxytryptamine | Citation |

|---|---|---|---|

| Rat | Cardiovascular Function | Increased blood pressure and heart rate. | mdpi.com |

| Rat | Neuronal Activity (Dorsal Root Ganglion) | Inhibition of ATP-activated currents via 5-HT2 receptors. | nih.gov |

| Rat | Neurotransmitter Release (Nucleus Tractus Solitarius) | Reduced neurotransmitter release and displacement of serotonin. | nih.gov |

| Mouse | Behavioral Pharmacology | Induction of head-twitch response. | nih.govnih.gov |

| Guinea Pig | Airway Smooth Muscle | Biphasic response (contraction followed by relaxation) in tracheal rings. | frontiersin.org |

| Guinea Pig | Cardiac Function | Positive inotropic response in isolated left atria. | nih.gov |

Canine Models

Canine models have been used to study the vascular effects of α-Methyl-5-hydroxytryptamine, particularly in the context of cerebral blood flow. Research on isolated canine basilar arteries has demonstrated that α-methyl-5-HT causes contraction. In these studies, the rank order of agonist potency was found to be 5-carboxamidotryptamine (B1209777) ≥ 5-HT > GR43175 > α-methyl-5-HT, indicating its relative efficacy in mediating vasoconstriction in this specific vascular bed.

Primate Models (Cynomolgus Monkeys)

Non-human primate models, such as the Cynomolgus monkey, offer a translational bridge to human physiology. In studies investigating treatments for ocular hypertension, α-Methyl-5-hydroxytryptamine was found to effectively lower intraocular pressure in conscious ocular hypertensive Cynomolgus monkeys. nih.gov This effect was observed in compounds that function as agonists at both 5-HT1A and 5-HT2 receptors, highlighting the potential of targeting these receptors for glaucoma treatment. nih.gov

Invertebrate Models (Drosophila melanogaster)

The fruit fly, Drosophila melanogaster, serves as a powerful genetic model for studying the fundamental aspects of neurobiology. In research on the modulatory action of the serotonergic system, α-methyl-5-HT has been used to investigate its effects on sensorimotor activity. researchgate.net However, in studies examining excitatory postsynaptic potentials (EPSPs) in larval brains, the application of α-methyl-5-HT did not result in significant changes, in contrast to other 5-HT agonists like AS19 and (±)-DOI HCl which noticeably increased the number of EPSPs. researchgate.net

Ex Vivo and In Vitro Tissue Preparations

Isolated tissue bath studies are a cornerstone of pharmacological research, allowing for the detailed examination of drug effects on specific tissues in a controlled environment. α-Methyl-5-hydroxytryptamine has been widely used in such preparations to characterize receptor function and tissue responses.

Isolated Tissue Bath Studies (e.g., Frog Spinal Cord, Human Urinary Bladder Strips, Rat Atria, Guinea Pig Tracheal Rings)

In preparations of the isolated frog spinal cord , α-Methyl-5-hydroxytryptamine has been used to investigate the role of 5-HT receptors in modulating neuronal excitability. Application of α-Me-5-HT evoked depolarization of the motoneuronal membrane, reduced the amplitude of medium afterhyperpolarization, and increased the number of antidromic action potentials. These studies help to understand the influence of serotonergic input on spinal motor circuits.

Studies using human urinary bladder strips have employed α-Methyl-5-hydroxytryptamine to characterize the 5-HT receptors involved in bladder contractility. In these preparations, α-methyl-5-HT mimicked the potentiating effect of 5-HT on contractions induced by electrical field stimulation. The rank order of potency for various agonists was determined to be 5-HT > α-methyl 5-HT > 5-methoxytryptamine (B125070) > 5-carboxamidotryptamine > 2-methyl 5-HT.

While direct studies on rat atria with α-Methyl-5-hydroxytryptamine are not extensively documented in the provided context, research on the effects of 5-HT in rat left atria has shown a positive inotropic effect mediated by 5-HT2A receptors. Given that α-Methyl-5-hydroxytryptamine is a known 5-HT2 receptor agonist, it is a valuable tool for dissecting the specific receptor subtypes involved in cardiac muscle contractility in this model.

The use of guinea pig tracheal rings has been instrumental in understanding the dual effects of α-Methyl-5-hydroxytryptamine on airway smooth muscle. It induces a biphasic response, characterized by an initial contraction followed by relaxation. frontiersin.org The contractile phase is consistent with its action as a 5-HT2 receptor agonist, while the subsequent relaxation is attributed to the activation of β2-adrenoceptors at higher concentrations. frontiersin.org

Research Findings in Ex Vivo and In Vitro Tissue Preparations with α-Methyl-5-hydroxytryptamine

| Tissue Preparation | Key Research Area | Observed Effects of α-Methyl-5-hydroxytryptamine | Citation |

|---|---|---|---|

| Frog Spinal Cord | Neuronal Excitability | Depolarization of motoneuronal membrane and increased action potentials. | |

| Human Urinary Bladder Strips | Smooth Muscle Contractility | Potentiation of electrically stimulated contractions. | |

| Guinea Pig Tracheal Rings | Airway Smooth Muscle Response | Biphasic response: initial contraction followed by relaxation. | frontiersin.org |

Cell Culture Systems (e.g., GT1-7 Neurons, Human Trabecular Meshwork Cells)

Cell culture systems provide controlled, in vitro environments to investigate the cellular and molecular actions of α-Methyl-5-hydroxytryptamine maleate (B1232345). These models allow for the precise study of receptor activation, signaling pathways, and physiological responses in specific cell types without the complexities of a whole-organism system.

GT1-7 Neurons: The immortalized hypothalamic GT1-7 neuronal cell line is a critical tool for studying the regulation of Gonadotropin-Releasing Hormone (GnRH). Researchers utilize these cells to explore how serotonergic compounds like α-Methyl-5-hydroxytryptamine influence neuroendocrine function. In studies using GT1-7 neurons, α-Methyl-5-hydroxytryptamine has been applied to investigate its effects on the 5-HT2C receptor, which is abundantly expressed in these cells. nih.gov Treatment with the compound stimulates inositol (B14025) phosphate (B84403) production in a dose-dependent manner and significantly increases the amplitude of GnRH release. nih.gov This model is instrumental in dissecting the signaling pathways, such as the activation of the phospholipase C/inositol trisphosphate/Ca²+ cascade, that are initiated by the compound and lead to changes in neurohormone secretion. nih.gov

Human Trabecular Meshwork Cells: Primary cultures of human trabecular meshwork (h-TM) cells are essential for ophthalmic research, particularly for understanding the regulation of intraocular pressure (IOP). α-Methyl-5-hydroxytryptamine has been used in studies with h-TM cells to characterize the function of serotonin receptors in the eye. nih.govasu.edu These studies have shown that h-TM cells express robust levels of 5HT₂A receptor mRNA. nih.govasu.edu The application of α-Methyl-5-hydroxytryptamine to these cells elicits functional responses, such as the mobilization of intracellular Ca²⁺ and stimulation of phosphoinositide turnover. nih.govasu.edu By using h-TM cell cultures, researchers can establish a direct link between the activation of 5HT₂A receptors by agonists like α-Methyl-5-hydroxytryptamine and the cellular mechanisms that may contribute to the lowering of IOP. nih.govasu.edu

Electrophysiological Techniques

Whole-Cell Patch Clamp Recordings

Whole-cell patch clamp is a refined electrophysiological technique that allows for the measurement of ionic currents across the entire cell membrane. mpbio.comnih.gov This method provides high-resolution data on how a compound affects a neuron's membrane potential, firing rate, and the activity of specific ion channels. In the context of α-Methyl-5-hydroxytryptamine research, whole-cell recordings are used to directly assess the compound's impact on neuronal excitability. For instance, in studies on embryonic hypothalamic GnRH neurons, the application of α-Methyl-5-hydroxytryptamine was found to significantly increase the frequency of action potential firing. nih.gov This effect is observed as a membrane depolarization, consistent with the activation of 5-HT₂ receptors. nih.gov This technique is crucial for understanding the direct electrophysiological consequences of receptor activation by α-Methyl-5-hydroxytryptamine at the single-cell level.

Biochemical and Molecular Analysis

Receptor Expression Analysis (e.g., Quantitative RT-PCR)

Quantitative reverse transcription polymerase chain reaction (qRT-PCR) is a sensitive molecular technique used to detect and quantify messenger RNA (mRNA) levels for specific genes. In research involving α-Methyl-5-hydroxytryptamine, qRT-PCR is an indispensable tool for characterizing the expression profile of serotonin receptors in the cell or tissue model being studied. This analysis provides a molecular basis for understanding the compound's observed effects. For example, before assessing the functional impact of α-Methyl-5-hydroxytryptamine, researchers used qRT-PCR to determine that Gq-coupled 5-HT₂C receptors are the most abundantly expressed serotonin receptors in GT1-7 neurons. nih.gov Similarly, RT-PCR studies on human trabecular meshwork cells revealed strong mRNA signals for 5HT₂A and 5HT₂B receptors, identifying them as potential targets for the compound in the eye. nih.govasu.edu This methodological step ensures that the physiological responses to α-Methyl-5-hydroxytryptamine can be attributed to its interaction with specific, expressed receptor subtypes.

Neurochemical Measurement Techniques (e.g., Radioimmunoassay for Peptides)

Radioimmunoassay (RIA) is a highly sensitive and specific biochemical technique used to measure the concentration of antigens, such as peptide hormones, in biological samples. asu.edu This method utilizes radiolabeled antigens and specific antibodies to quantify minute amounts of a substance. In the context of α-Methyl-5-hydroxytryptamine research, RIA is employed to measure the resulting changes in neurochemical release. For example, studies on GT1-7 cells have shown that treatment with α-Methyl-5-hydroxytryptamine significantly increases the peak amplitude of secreted Gonadotropin-Releasing Hormone (GnRH). nih.gov RIA is the established method for precisely quantifying the amount of the GnRH peptide released from the cells into the culture medium, thereby providing a direct measure of the compound's functional effect on neurosecretion. nih.govnih.gov

Data Tables

Table 1: Effects of α-Methyl-5-hydroxytryptamine on Intracellular Signaling in h-TM Cells

| Agonist Compound | EC₅₀ (nM) for [Ca²⁺]ᵢ Mobilization |

| 5-methoxy tryptamine | 8 ± 4 |

| (R)-DOI | 18 ± 6 |

| α-methyl-5HT | 22 ± 3 |

| 5HT | 40 ± 7 |

| 5-methoxy-dimethyl tryptamine | 64 ± 27 |

| BW-723C86 | 1213 ± 210 |

| Source: Adapted from Sharif, N.A., et al. (2006). nih.govasu.edu |

Table 2: Effect of α-Methyl-5-hydroxytryptamine on GnRH Secretion in GT1-7 Neurons

| Treatment | GnRH Peak Amplitude (pg/ml) |

| Control | 21.3 ± 2.2 |

| 10 μM α-methyl 5-HT | 32.3 ± 3.5 |

| Source: Adapted from Folo, C., et al. (2008). nih.gov |

Phosphoinositide Turnover Assays

Phosphoinositide turnover assays are fundamental in studying G-protein coupled receptors (GPCRs), such as the serotonin 5-HT2 receptors, that signal via the activation of phospholipase C (PLC). α-Methyl-5-hydroxytryptamine is a known agonist for 5-HT2A and 5-HT2C receptors, and this assay is a primary method to quantify its functional activity at these sites. nih.gov

The assay measures the accumulation of inositol phosphates (IPs), which are second messengers produced following the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by PLC. The general procedure involves labeling cells expressing the receptor of interest with a radioactive precursor, typically [³H]-myo-inositol. The cells are incubated with this precursor for an extended period to allow for its incorporation into the cellular phosphoinositide pool.

Following labeling, the cells are washed and then stimulated with the agonist, in this case, α-Methyl-5-hydroxytryptamine, for a defined period. The stimulation is typically terminated by the addition of an acid, which lyses the cells and stops the enzymatic reaction. To facilitate the measurement of total inositol phosphates, lithium chloride (LiCl) is often included during the stimulation phase. LiCl inhibits inositol monophosphatase, the enzyme that degrades inositol monophosphate, leading to the accumulation of IPs within the cell.

After extraction, the accumulated radiolabeled inositol phosphates are separated from the free [³H]-myo-inositol and other cellular components using anion-exchange chromatography. The radioactivity of the eluted IP fraction is then quantified by liquid scintillation counting.